2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Description
2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as DTTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Activities
A significant application of 2-(2,4-dimethylphenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide derivatives is in the field of anticancer research. For instance, the synthesis of related acetamide derivatives and their evaluation against a panel of human tumor cell lines have shown promising anticancer activity, particularly against melanoma-type cell lines. These compounds were synthesized through a reaction involving imidazole and thiazole derivatives, showcasing potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012; Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Another intriguing application area is in the development of optoelectronic materials. Thiazole-based polythiophenes, which include structural motifs similar to the compound , have been synthesized and analyzed for their optoelectronic properties. These materials have shown potential in applications such as conducting polymers due to their favorable optical band gaps and switching times, suggesting use in electronic and photonic devices (Camurlu & Guven, 2015).
Antimicrobial and Hemolytic Activity
The compound's derivatives have also been studied for their antimicrobial properties. A series of related 1,3,4-oxadiazole compounds demonstrated activity against selected microbial species, highlighting the potential of such derivatives in developing new antimicrobial agents. The evaluation of hemolytic activity further supports their potential in medicinal chemistry, offering insights into their safety profile for therapeutic use (Gul et al., 2017).
pKa Determination and Drug Design
Understanding the acidity constants (pKa) of drug precursors is crucial in drug design for predicting solubility and permeability. Studies on related acetamide derivatives have provided valuable data on their pKa values, aiding in the rational design of new pharmaceuticals. Such information is essential for optimizing drug absorption and distribution (Duran & Canbaz, 2013).
Anticonvulsant Agents
Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. This research avenue explores the therapeutic applications of acetamide derivatives in treating epilepsy, with some showing promising results in animal models. Molecular docking studies complement these findings by illustrating the compounds' interactions with biological targets involved in convulsive disorders (Severina et al., 2020).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-5-6-13(12(2)8-11)9-16(20)19-17-18-14(10-22-17)15-4-3-7-21-15/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGRCRUYJKNUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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